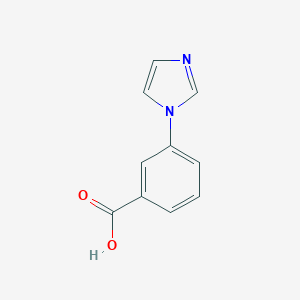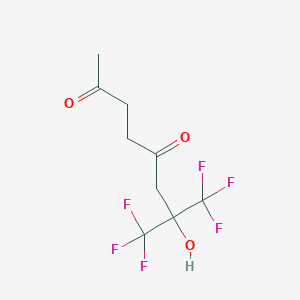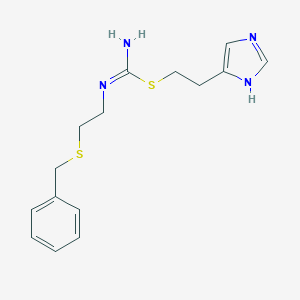
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is a chemical compound that has gained significant attention in scientific research. It is a carbamate derivative that is synthesized using a specific method. This compound has been studied for its potential applications in various fields, including medicine, agriculture, and industry.
Wissenschaftliche Forschungsanwendungen
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been studied extensively for its potential applications in various fields. In medicine, it has been investigated for its anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been studied for its potential use as an antifungal and antibacterial agent. In agriculture, it has been studied for its potential as a pesticide. In industry, it has been studied for its potential as a corrosion inhibitor.
Wirkmechanismus
The mechanism of action of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate is not fully understood. However, it is believed to work by inhibiting specific enzymes or proteins that are essential for the growth and survival of cancer cells, fungi, and bacteria. It may also work by disrupting the cell membrane or cell wall of these organisms.
Biochemische Und Physiologische Effekte
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has been shown to have various biochemical and physiological effects. In cancer cells, it has been shown to induce apoptosis, or programmed cell death. It has also been shown to inhibit angiogenesis, the formation of new blood vessels that are necessary for tumor growth. In fungi and bacteria, it has been shown to inhibit the synthesis of specific proteins or enzymes that are essential for their survival.
Vorteile Und Einschränkungen Für Laborexperimente
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate has several advantages for lab experiments. It is relatively easy to synthesize and purify, and its mechanism of action is well-established. However, there are also some limitations. It may not be effective against all types of cancer cells, fungi, or bacteria, and its toxicity and side effects are not fully understood.
Zukünftige Richtungen
There are several future directions for research on 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate. One direction is to investigate its potential as a combination therapy with other anticancer drugs. Another direction is to study its potential as a treatment for other diseases, such as Alzheimer's and Parkinson's. Additionally, further research is needed to understand its toxicity and side effects, as well as its potential environmental impact as a pesticide.
Synthesemethoden
The synthesis of 2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate involves the reaction between 2-(1H-imidazol-5-yl)ethanamine and 2-benzylsulfanyl ethyl isocyanate. The reaction is carried out in the presence of a catalyst and under specific conditions. The product is then purified using various methods, including recrystallization and column chromatography. This synthesis method is well-established and has been used in various scientific studies.
Eigenschaften
CAS-Nummer |
102203-16-7 |
|---|---|
Produktname |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
Molekularformel |
C15H20N4S2 |
Molekulargewicht |
320.5 g/mol |
IUPAC-Name |
2-(1H-imidazol-5-yl)ethyl N'-(2-benzylsulfanylethyl)carbamimidothioate |
InChI |
InChI=1S/C15H20N4S2/c16-15(21-8-6-14-10-17-12-19-14)18-7-9-20-11-13-4-2-1-3-5-13/h1-5,10,12H,6-9,11H2,(H2,16,18)(H,17,19) |
InChI-Schlüssel |
OXBAATOLXHSMGE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
Kanonische SMILES |
C1=CC=C(C=C1)CSCCN=C(N)SCCC2=CN=CN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



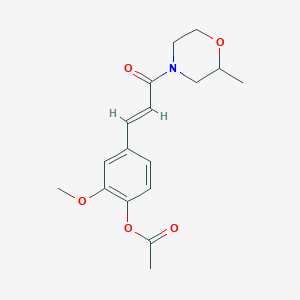
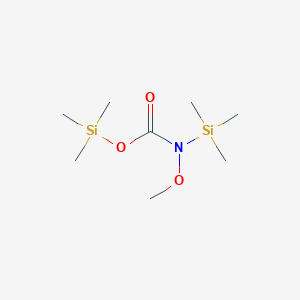
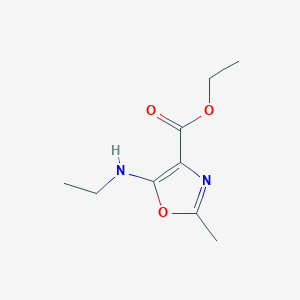
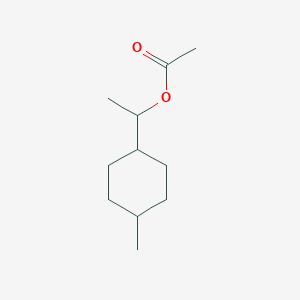
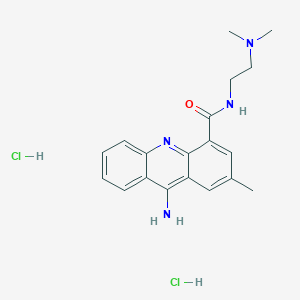
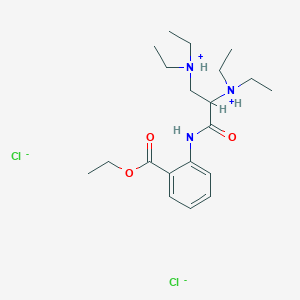
![Benzo[D]oxazol-2-ylmethanamine](/img/structure/B10846.png)
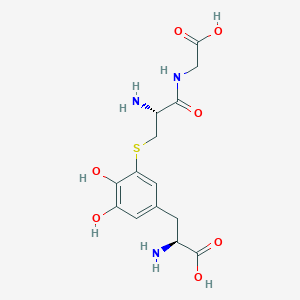
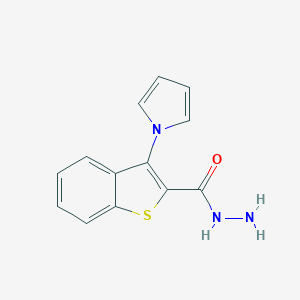
![(4E,7E)-1,5,9,9-Tetramethyl-12-oxabicyclo[9.1.0]dodeca-4,7-diene](/img/structure/B10850.png)
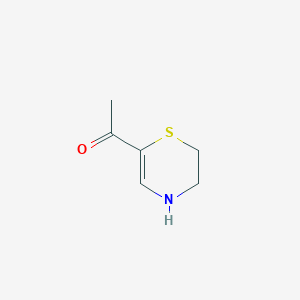
![[(3R,4Ar,5S,6S,6aS,10S,10aR,10bS)-5-acetyloxy-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-6-yl] 3-piperidin-1-ylpropanoate](/img/structure/B10852.png)
